4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid
Description
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is a heterocyclic organic compound combining a benzoic acid moiety with a 6-oxo-1H-pyrimidin-2-yl group linked via an amino bridge. Its structure enables diverse interactions, such as hydrogen bonding (via the carboxylic acid and pyrimidinone groups) and π-π stacking (aromatic rings), making it a promising candidate for medicinal chemistry and enzyme inhibition studies.
Properties
CAS No. |
919116-69-1 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-9-5-6-12-11(14-9)13-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H2,12,13,14,15) |
InChI Key |
SBYZOBSQTARWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 6-oxo-1H-pyrimidine-2-amine with 4-carboxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to ensure consistent quality and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various pyrimidine derivatives, including 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid. The results showed promising activity against several bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic formulations .
Anti-inflammatory Properties
Pyrimidine derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrated that compounds similar to 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Drug Design and Development
The compound's structure allows it to serve as a scaffold in drug design. Computational studies have explored its interactions with various biological targets, leading to the development of new drugs aimed at specific diseases, including cancer and bacterial infections .
Enzyme Inhibition Studies
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation .
Immunological Research
This compound has also been evaluated in immunological contexts, particularly in assessing skin sensitization potential through the Local Lymph Node Assay (LLNA). Its effects on immune response modulation make it relevant for developing safer cosmetic and pharmaceutical products .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers explored the anti-inflammatory mechanisms of this compound using cellular models. The findings revealed that it significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzoic acid derivatives are highly influenced by substitutions on the pyrimidine ring, linker groups, and additional functional moieties. Below is a detailed comparison with key analogs:
Table 1: Comparison of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic Acid and Structurally Similar Compounds
*Calculated based on molecular formula C₁₁H₉N₃O₃.
Key Trends and Insights
Pyrimidine Substitutions: Methyl groups (e.g., in ) enhance steric effects and metabolic stability but may reduce aqueous solubility. Chlorophenyl groups () increase lipophilicity, favoring membrane penetration and target binding in hydrophobic pockets. Pyrimidinone vs. Thiazole: The pyrimidinone core in the target compound likely offers distinct hydrogen-bonding capabilities compared to thiazole-based inhibitors (), which rely on aromatic and hydrophobic interactions.
Methylamino linkers () provide rigidity, possibly enhancing selectivity.
Biological Activity: Anticancer Potential: Compounds with bulky aromatic substituents (e.g., naphthyl in ) show improved cytotoxicity, suggesting the target compound’s pyrimidinone group may similarly enhance anticancer activity. Enzyme Inhibition: The carboxylic acid group in benzoic acid derivatives (e.g., ) facilitates interactions with catalytic residues in enzymes, a property likely shared by the target compound.
Unique Advantages of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic Acid
- Dual Functional Groups: The combination of a pyrimidinone (hydrogen-bond acceptor/donor) and benzoic acid (ionizable at physiological pH) enables versatile interactions with biological targets.
- Structural Simplicity : Compared to analogs with complex substituents (e.g., or ), this compound’s simpler structure may offer better synthetic accessibility and tunability.
Biological Activity
4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid, with the CAS number 919116-69-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure consists of a benzoic acid moiety linked to a pyrimidine ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
The molecular formula of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid is C11H9N3O3, and it has a molecular weight of 231.207 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.207 g/mol |
| CAS Number | 919116-69-1 |
Antibacterial Activity
Research indicates that compounds containing pyrimidine rings exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of various nitrogen-based heterocyclic compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 0.0125 mg/mL, suggesting potent activity against these pathogens .
Case Study:
In a comparative study, derivatives of pyrimidine were synthesized and tested for their antibacterial activity. The presence of electron-withdrawing groups enhanced the antibacterial effects, particularly against S. aureus and E. coli. This suggests that modifications to the pyrimidine structure can significantly influence biological activity .
Anticancer Activity
The anticancer potential of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be notably lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(4-Oxo-6-methyl-pyrimidin-2-yl)amino benzoic acid | MCF-7 | 5.85 | |
| 4-(4-Oxo-6-propyl-pyrimidin-2-yl)amino benzoic acid | A549 | 3.0 | |
| Doxorubicin | MCF-7 | ~10 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives have been documented in several studies. These compounds have shown the ability to inhibit inflammatory mediators such as cytokines and prostaglandins. The mechanism involves modulation of signaling pathways related to inflammation, making them potential candidates for treating inflammatory diseases .
The biological activities of 4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid are largely attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or interfere with cancer cell proliferation pathways by inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
